molecular formula C15H15BrNNaO3S B13852445 Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate

Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate

Cat. No.: B13852445
M. Wt: 392.2 g/mol
InChI Key: UZNOPQQXQDSVCC-UHFFFAOYSA-M
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Description

Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate is a chemical compound with the molecular formula C15H15BrNNaO3S and a molecular weight of 392.24 g/mol. This compound is known for its role as a building block in the synthesis of various sulfonamide derivatives, which are significant in medicinal chemistry, particularly as inhibitors of the enzyme histone deacetylase (HDAC).

Preparation Methods

The synthesis of Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate involves multiple steps. One common route starts with 3-Sulfobenzaldehyde Sodium Salt, which undergoes a series of reactions to form the desired product. The reaction conditions typically involve the use of solvents like water and organic solvents, and the reactions are carried out under controlled temperatures and pH conditions.

Chemical Reactions Analysis

Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing novel sulfonamide derivatives.

    Biology: It serves as an inhibitor of histone deacetylase (HDAC), which is crucial in gene expression regulation.

    Medicine: The compound’s derivatives are explored for their potential in cancer treatment due to their HDAC inhibitory activity.

    Industry: It is used in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate primarily involves the inhibition of histone deacetylase (HDAC). By inhibiting HDAC, the compound affects the acetylation status of histones, leading to changes in gene expression. This mechanism is particularly relevant in cancer treatment, where HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Comparison with Similar Compounds

Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate can be compared with other sulfonamide derivatives. Similar compounds include:

    N-Ethyl-N-(3-sulfobenzyl)sulfanilic Acid Disodium Salt: Another sulfonamide derivative used in similar applications.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities. The uniqueness of this compound lies in its specific structure and its potent HDAC inhibitory activity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H15BrNNaO3S

Molecular Weight

392.2 g/mol

IUPAC Name

sodium;3-[(4-bromo-N-ethylanilino)methyl]benzenesulfonate

InChI

InChI=1S/C15H16BrNO3S.Na/c1-2-17(14-8-6-13(16)7-9-14)11-12-4-3-5-15(10-12)21(18,19)20;/h3-10H,2,11H2,1H3,(H,18,19,20);/q;+1/p-1

InChI Key

UZNOPQQXQDSVCC-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)Br.[Na+]

Origin of Product

United States

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